molecular formula C13H20NaOS2+ B034757 Cyclodecyl xanthogenate CAS No. 110383-42-1

Cyclodecyl xanthogenate

Cat. No. B034757
M. Wt: 279.4 g/mol
InChI Key: JEOCMLUTANRVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclodecyl xanthogenate (CDX) is a chemical compound that belongs to the family of xanthates. It is widely used in scientific research for its unique properties and potential applications in various fields. CDX is synthesized through a simple and cost-effective method and has been shown to exhibit promising biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Cyclodecyl xanthogenate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Cyclodecyl xanthogenate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclodecyl xanthogenate has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Biochemical And Physiological Effects

Cyclodecyl xanthogenate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Cyclodecyl xanthogenate can inhibit the proliferation of cancer cells, reduce the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. In vivo studies have shown that Cyclodecyl xanthogenate can reduce inflammation, protect against oxidative stress, and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

Cyclodecyl xanthogenate has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. Cyclodecyl xanthogenate is also relatively non-toxic and has low environmental impact. However, Cyclodecyl xanthogenate has some limitations for lab experiments. It is highly reactive and can react with other chemicals in the lab, which can affect the accuracy of the results. Cyclodecyl xanthogenate is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

For the study of Cyclodecyl xanthogenate include the development of drug delivery systems, investigation of its potential as a treatment for neurodegenerative diseases, and exploration of its use in material science and agriculture.

Synthesis Methods

Cyclodecyl xanthogenate is synthesized through a reaction between cyclodecyl alcohol and carbon disulfide in the presence of sodium hydroxide. The reaction results in the formation of sodium cyclodecyl xanthogenate, which is then acidified to obtain Cyclodecyl xanthogenate. This synthesis method is simple, cost-effective, and yields high-quality Cyclodecyl xanthogenate.

Scientific Research Applications

Cyclodecyl xanthogenate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Cyclodecyl xanthogenate has been shown to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use as a drug delivery system. In agriculture, Cyclodecyl xanthogenate has been used as a plant growth regulator and as a pesticide. In material science, Cyclodecyl xanthogenate has been used as a surfactant and as a polymer stabilizer.

properties

CAS RN

110383-42-1

Product Name

Cyclodecyl xanthogenate

Molecular Formula

C13H20NaOS2+

Molecular Weight

279.4 g/mol

IUPAC Name

sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid

InChI

InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1

InChI Key

JEOCMLUTANRVCM-UHFFFAOYSA-N

SMILES

C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+]

Canonical SMILES

C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+]

synonyms

cyclodecyl xanthogenate
D 435
D-435

Origin of Product

United States

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